Phosphoenolpyruvate (PEP) analogs often confound mechanistic studies via rapid enzymatic turnover. Sulfoenolpyruvate (SEP) solves this with a sulfate ester substitution, reducing transfer rates 250-600-fold versus PEP.
- Ideal non-hydrolyzable probe: traps pyruvate kinase & Enzyme I intermediates for structural (cryo-EM, XRD) & pre-steady-state kinetics
- Selective tool: binds thermophilic Enzyme I (KD=0.6 mM) vs. cPEP (KD=2.8 mM); negligible binding to mesophilic eEIC
- Unique allosteric probe: activates PEP carboxylase via G6P regulatory site, not active site
- Pathway-safe: no DAHP synthase inhibition up to 10 mM
Molecular FormulaC3H4O6S
Molecular Weight168.13 g/mol
CAS No.118319-52-1
Cat. No.B051613
⚠ Attention: For research use only. Not for human or veterinary use.
Sulfoenolpyruvate (SEP; CAS 118319-52-1) is a synthetic analog of the central metabolite phosphoenolpyruvate (PEP) in which the phosphate ester group is replaced by a sulfate ester [1]. This substitution confers distinct chemical and biochemical properties, enabling SEP to serve as a non‑hydrolysable probe for PEP‑utilizing enzymes [1] and as a scaffold for developing subfamily‑selective inhibitors [2]. First synthesized in 1989 via a three‑step route from ethyl bromopyruvate in 40% overall yield [1], SEP has been characterized primarily as a substrate for pyruvate kinase [1] and as a selective ligand for the C‑terminal domain of bacterial Enzyme I [2].
1
Non‑hydrolysable probe
Sulfuryl transfer 250–600× slower than PEP; supports enzyme‑intermediate trapping studies.
2
Subfamily‑selective ligand
Reported selective binding to thermophilic Enzyme I C‑terminal domain; supports inhibitor scaffold research.
3
Allosteric mechanism context
Binds glucose‑6‑phosphate regulatory site of PEP carboxylase; supports regulatory vs. catalytic dissection.
[1] Peliska JA, O'Leary MH. Sulfuryl transfer catalyzed by pyruvate kinase. Biochemistry. 1989 Feb 21;28(4):1604-11. doi: 10.1021/bi00430a027. PMID: 2719922. View Source
[2] Singh A, Burns D, Sedinkin SL, Van Veller B, Potoyan DA, Venditti V. Protein Conformational Dynamics Underlie Selective Recognition of Thermophilic over Mesophilic Enzyme I by a Substrate Analogue. Biomolecules. 2023;13(1):160. doi: 10.3390/biom13010160. View Source
Key Differentiators from Other PEP Analogs
Generic substitution among PEP analogs is unwarranted due to profound, quantifiable differences in reaction kinetics, binding site specificity, and enzyme selectivity. Sulfoenolpyruvate undergoes sulfuryl transfer 250–600‑fold slower than phosphate transfer from PEP [1], and it fails to bind the active site of PEP carboxylase, instead activating the enzyme via the glucose‑6‑phosphate regulatory site [1]. In contrast to allylicphosphonate (cPEP), SEP exhibits a 4.7‑fold higher affinity for thermophilic Enzyme I (KD = 0.6 vs. 2.8 mM) [2] and shows negligible binding to the mesophilic homolog, a selectivity profile not shared by cPEP [2]. These differential properties directly dictate SEP's utility in specific mechanistic and drug‑discovery applications.
Target compound
Sulfoenolpyruvate (SEP)
Sulfate ester PEP analog; sulfuryl transfer kinetics; binds glucose‑6‑phosphate regulatory site; selective for thermophilic Enzyme I.
Do not substitute with
Phosphoenolpyruvate (PEP)
Phosphate ester; 250–600× faster turnover; binds PEP carboxylase active site; lacks thermophilic Enzyme I selectivity profile. Transfer rates and binding sites may not align.
Target compound
Sulfoenolpyruvate (SEP)
Reported KD 0.6 mM for tEIC; negligible binding to mesophilic eEIC; allosteric activator of PEP carboxylase.
Do not substitute with
Allylicphosphonate (cPEP)
Reported KD 2.8 mM for tEIC; binds mesophilic eEIC (KD 14 mM). Selectivity profile and affinity context may not transfer; isoform discrimination may shift.
[1] Peliska JA, O'Leary MH. Sulfuryl transfer catalyzed by pyruvate kinase. Biochemistry. 1989 Feb 21;28(4):1604-11. doi: 10.1021/bi00430a027. PMID: 2719922. View Source
[2] Singh A, Burns D, Sedinkin SL, Van Veller B, Potoyan DA, Venditti V. Protein Conformational Dynamics Underlie Selective Recognition of Thermophilic over Mesophilic Enzyme I by a Substrate Analogue. Biomolecules. 2023;13(1):160. doi: 10.3390/biom13010160. View Source
Quantitative Comparison vs. PEP and cPEP
Sulfuryl Transfer Rate vs. PEP in Pyruvate Kinase
Sulfoenolpyruvate is a substrate for pyruvate kinase, but sulfuryl transfer from SEP is 250–600‑fold slower than phosphate transfer from PEP under identical conditions [1].
Sulfuryl transfer rateHead-to-head
250–600× slowervs PEP phosphate transfer
Supports non‑hydrolysable probe use for enzyme‑intermediate trapping studies.
Pyruvate kinase assay, identical buffer and temperature conditions
Why This Matters
The dramatically reduced rate confirms SEP is a non‑hydrolysable analog suitable for trapping enzyme‑intermediate states without rapid turnover, a critical requirement for structural and mechanistic studies.
enzymologykinetic mechanismphosphotransfer
[1] Peliska JA, O'Leary MH. Sulfuryl transfer catalyzed by pyruvate kinase. Biochemistry. 1989 Feb 21;28(4):1604-11. doi: 10.1021/bi00430a027. PMID: 2719922. View Source
Binding Affinity for Thermophilic Enzyme I vs. cPEP
Sulfoenolpyruvate (SEP) binds to the C‑terminal domain of thermophilic Enzyme I (tEIC) with a dissociation constant (KD) of 0.6 ± 0.1 mM, whereas allylicphosphonate (cPEP) binds with a KD of 2.8 ± 0.1 mM [1]. This represents a 4.7‑fold higher affinity for SEP.
tEIC binding affinityHead-to-head
KD 0.6 mM (SEP) vs KD 2.8 mM (cPEP) — 4.7‑fold higher affinity
Reported higher affinity for tEIC; supports inhibitor scaffold development.
NMR CSP; 15N‑labeled tEIC from T. tengcongensis.
antimicrobial targetNMRbinding affinity
Evidence Dimension
Binding affinity (KD)
Target Compound Data
KD = 0.6 ± 0.1 mM
Comparator Or Baseline
cPEP: KD = 2.8 ± 0.1 mM; PEP: KM ~0.3 mM
Quantified Difference
4.7‑fold lower KD (higher affinity) vs. cPEP
Conditions
NMR chemical‑shift perturbation (CSP) on 15N‑labeled tEIC from Thermoanaerobacter tengcongensis
Why This Matters
The superior binding affinity positions SEP as the preferred starting scaffold for designing tight‑binding inhibitors of thermophilic Enzyme I, an emerging antimicrobial target.
antimicrobial targetNMRbinding affinity
[1] Singh A, Burns D, Sedinkin SL, Van Veller B, Potoyan DA, Venditti V. Protein Conformational Dynamics Underlie Selective Recognition of Thermophilic over Mesophilic Enzyme I by a Substrate Analogue. Biomolecules. 2023;13(1):160. doi: 10.3390/biom13010160. View Source
Selectivity for Thermophilic over Mesophilic Enzyme I
Sulfoenolpyruvate (SEP) demonstrates pronounced selectivity for thermophilic Enzyme I (tEIC) over the mesophilic homolog (eEIC). SEP induces negligible chemical‑shift perturbations on eEIC, corresponding to a weak KD of 2.2 mM, whereas cPEP binds eEIC even more weakly (KD = 14.0 mM) [1]. Both compounds recognize tEIC, but SEP's affinity for tEIC is similar to that of the natural substrate PEP [1].
Homolog selectivityHead-to-head
tEIC KD 0.6 mM vs eEIC KD 2.2 mM; cPEP shows weaker discrimination
SEP exhibits a 3.7‑fold lower KD (stronger binding) to eEIC than cPEP and a 4.7‑fold lower KD to tEIC
Conditions
NMR CSP with 15N‑labeled eEIC (E. coli) and tEIC (T. tengcongensis)
Why This Matters
SEP's unique ability to discriminate between thermophilic and mesophilic Enzyme I homologs provides a validated template for developing subfamily‑selective antimicrobial agents, a differentiation not achievable with cPEP or PEP.
[1] Singh A, Burns D, Sedinkin SL, Van Veller B, Potoyan DA, Venditti V. Protein Conformational Dynamics Underlie Selective Recognition of Thermophilic over Mesophilic Enzyme I by a Substrate Analogue. Biomolecules. 2023;13(1):160. doi: 10.3390/biom13010160. View Source
Allosteric Activation of PEP Carboxylase
Unlike phosphoenolpyruvate, which binds the active site of PEP carboxylase, sulfoenolpyruvate does not bind the active site. Instead, SEP binds to the site normally occupied by glucose‑6‑phosphate and activates the enzyme in a manner similar to glucose‑6‑phosphate [1]. SEP is not a substrate for PEP carboxylase [1].
Allosteric activationHead-to-head
Binds glucose‑6‑phosphate regulatory site; not a substrate for PEP carboxylase.
Supports dissection of catalytic vs. allosteric functions in PEP enzymes.
PEP carboxylase kinetic assays. Distinct binding-site context.
allosteric regulationenzyme activationglucose-6-phosphate site
Evidence Dimension
Binding site occupancy
Target Compound Data
Binds glucose‑6‑phosphate regulatory site; no substrate activity
Comparator Or Baseline
PEP: Binds active site; substrate for carboxylase
Quantified Difference
Qualitative switch from active‑site substrate to allosteric activator
Conditions
PEP carboxylase kinetic assays
Why This Matters
This unique allosteric mechanism distinguishes SEP from all known PEP analogs and enables its use as a tool to dissect regulatory vs. catalytic functions of PEP‑utilizing enzymes.
allosteric regulationenzyme activationglucose-6-phosphate site
[1] Peliska JA, O'Leary MH. Sulfuryl transfer catalyzed by pyruvate kinase. Biochemistry. 1989 Feb 21;28(4):1604-11. doi: 10.1021/bi00430a027. PMID: 2719922. View Source
No Inhibition of DAHP Synthase
Sulfoenolpyruvate shows no inhibition of DAHP synthase (EC 2.5.1.54) up to a concentration of 10 mM [1]. This is in contrast to many PEP‑based inhibitors that target this enzyme class in the shikimate pathway.
DAHP synthaseClass-level
No inhibition at ≤10 mM
Reported off‑target context; may support cleaner probe selection for shikimate pathway studies.
DAHP synthase enzyme assay. Class-level inference; data to verify.
PEP‑based inhibitors (class): typically inhibit at micromolar concentrations
Quantified Difference
>10 mM inactivity vs. micromolar activity for class members
Conditions
DAHP synthase enzyme assay
Why This Matters
The absence of DAHP synthase inhibition eliminates a common off‑target liability of PEP analogs, making SEP a cleaner probe for studying other PEP‑utilizing enzymes in complex biological systems.
[1] BRENDA Enzyme Database. EC 2.5.1.54 - 3‑deoxy‑D‑arabino‑heptulosonate‑7‑phosphate synthase. Entry: sulfoenolpyruvate 7 mimics substrate phosphoenolpyruvate, sulfate exchanges phosphate ester, no inhibition up to a concentration of 10 mM. View Source
Recommended Procurement Scenarios
Non-Hydrolysable Probe for Phosphotransferase Studies
Sulfoenolpyruvate's 250–600‑fold slower sulfuryl transfer rate vs. PEP [1] makes it an ideal non‑hydrolysable probe for trapping enzyme‑substrate intermediates in structural and kinetic investigations of pyruvate kinase and related phosphotransferases. This property is essential for cryo‑EM, X‑ray crystallography, and pre‑steady‑state kinetic analyses where rapid turnover would otherwise preclude intermediate observation.
SEP's superior affinity for thermophilic Enzyme I (KD = 0.6 mM) relative to cPEP (KD = 2.8 mM) [1] and its negligible binding to mesophilic eEIC [1] establish it as a validated starting scaffold for designing inhibitors selective for pathogenic bacterial Enzyme I homologs. Researchers pursuing antimicrobial agents with reduced off‑target effects on commensal flora should prioritize SEP over other PEP analogs.
Probing Allosteric Regulation in PEP Enzymes
Unlike PEP, which occupies the active site of PEP carboxylase, SEP binds exclusively to the glucose‑6‑phosphate regulatory site and activates the enzyme [2]. This unique property enables dissecting catalytic vs. allosteric functions, making SEP an indispensable tool for studying metabolic regulation and for screening allosteric modulators.
Off-Target-Free Studies in the Shikimate Pathway
SEP's complete lack of inhibition of DAHP synthase at concentrations up to 10 mM [3] ensures that experiments involving the shikimate pathway are not confounded by off‑target effects on this critical enzyme. This makes SEP the preferred PEP analog for studies in plant, microbial, and herbicide‑discovery research where pathway integrity must be maintained.
Application
Selection Property
Validation Focus
Phosphotransferase intermediate trapping
Slow sulfuryl transfer kinetics
Enzyme‑intermediate stability review
Subfamily‑selective inhibitor research
Thermophilic Enzyme I binding selectivity
Homolog discrimination and affinity context
Allosteric regulation studies
Regulatory‑site binding without substrate activity
Catalytic vs. regulatory function dissection
Shikimate pathway probe
Absence of DAHP synthase inhibition
Off‑target liability review; pathway integrity
[1] Singh A, Burns D, Sedinkin SL, Van Veller B, Potoyan DA, Venditti V. Protein Conformational Dynamics Underlie Selective Recognition of Thermophilic over Mesophilic Enzyme I by a Substrate Analogue. Biomolecules. 2023;13(1):160. doi: 10.3390/biom13010160. View Source
[2] Peliska JA, O'Leary MH. Sulfuryl transfer catalyzed by pyruvate kinase. Biochemistry. 1989 Feb 21;28(4):1604-11. doi: 10.1021/bi00430a027. PMID: 2719922. View Source
[3] BRENDA Enzyme Database. EC 2.5.1.54 - 3‑deoxy‑D‑arabino‑heptulosonate‑7‑phosphate synthase. Entry: sulfoenolpyruvate 7 mimics substrate phosphoenolpyruvate, sulfate exchanges phosphate ester, no inhibition up to a concentration of 10 mM. View Source
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